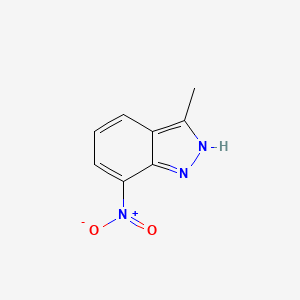

3-methyl-7-nitro-1H-indazole

CAS No.: 101420-66-0

Cat. No.: VC8189545

Molecular Formula: C8H7N3O2

Molecular Weight: 177.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 101420-66-0 |

|---|---|

| Molecular Formula | C8H7N3O2 |

| Molecular Weight | 177.16 g/mol |

| IUPAC Name | 3-methyl-7-nitro-2H-indazole |

| Standard InChI | InChI=1S/C8H7N3O2/c1-5-6-3-2-4-7(11(12)13)8(6)10-9-5/h2-4H,1H3,(H,9,10) |

| Standard InChI Key | XOMXIHHVCVSVDM-UHFFFAOYSA-N |

| SMILES | CC1=C2C=CC=C(C2=NN1)[N+](=O)[O-] |

| Canonical SMILES | CC1=C2C=CC=C(C2=NN1)[N+](=O)[O-] |

Introduction

Chemical and Physical Properties

3-Methyl-7-nitro-1H-indazole exhibits distinct physicochemical characteristics that influence its behavior in synthetic and biological systems. Key properties include:

The nitro group at the seventh position introduces strong electron-withdrawing effects, which modulate the compound’s solubility and reactivity. The methyl group at the third position contributes to steric hindrance, potentially influencing its interactions with biological targets .

Reactivity and Chemical Behavior

The reactivity of 3-methyl-7-nitro-1H-indazole is governed by its functional groups:

-

Nitro Group: Facilitates electrophilic substitution reactions at electron-deficient positions, such as the 5- and 4-positions of the indazole ring .

-

Methyl Group: Enhances steric effects, potentially hindering reactions at the adjacent N1 position.

A study on 1H-indazole derivatives (PMC9087356) revealed that nitro-substituted indazoles undergo regioselective hydroxylation when treated with formaldehyde in acidic media, forming N1-CH₂OH adducts . For 3-methyl-7-nitro-1H-indazole, similar conditions could lead to functionalization at the N1 position, though the nitro group’s electron-withdrawing nature may reduce nucleophilicity at this site .

Applications

Pharmaceutical Intermediate

Nitroindazoles are pivotal in drug discovery, particularly as scaffolds for kinase inhibitors and antimicrobial agents. While 3-methyl-6-nitro-1H-indazole is documented as an intermediate in pazopanib synthesis , the 7-nitro isomer may exhibit analogous utility in modulating enzymatic activity. For instance, nitro groups in indazoles often enhance binding affinity to biological targets via hydrogen bonding and π-π interactions .

Organic Synthesis

The compound’s nitro and methyl groups enable diverse transformations:

-

Reduction: Catalytic hydrogenation could yield 7-amino-3-methyl-1H-indazole, a valuable precursor for heterocyclic compounds.

-

Cross-Coupling: Suzuki-Miyaura reactions at the 4- or 5-positions could introduce aryl or heteroaryl groups, expanding structural diversity .

Material Science

Nitroindazoles have been explored in dye synthesis due to their chromophoric properties. The nitro group’s electron-deficient nature allows for conjugation with aromatic systems, enabling applications in photodynamic therapy or organic electronics .

Comparative Analysis with Structural Analogs

The positional isomerism of nitro groups significantly alters physicochemical and biological properties:

| Compound | Nitro Position | Melting Point (°C) | LogP | Key Applications |

|---|---|---|---|---|

| 3-Methyl-6-nitro-1H-indazole | 6 | 187–188 | 2.30 | Pazopanib synthesis |

| 3-Methyl-7-nitro-1H-indazole | 7 | Not Reported | 2.30 | Research intermediate |

The 7-nitro isomer’s electron distribution may favor interactions with hydrophobic enzyme pockets, whereas the 6-nitro isomer’s geometry is optimized for pazopanib’s binding site .

Future Directions

Further research should prioritize:

-

Synthetic Optimization: Developing scalable routes for 3-methyl-7-nitro-1H-indazole to enhance accessibility.

-

Biological Screening: Evaluating its potential as a nitric oxide synthase inhibitor or antimicrobial agent.

-

Thermal Analysis: Characterizing melting/boiling points and stability under varying conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume